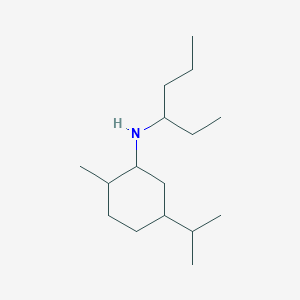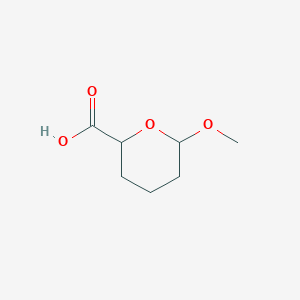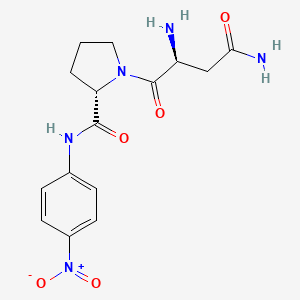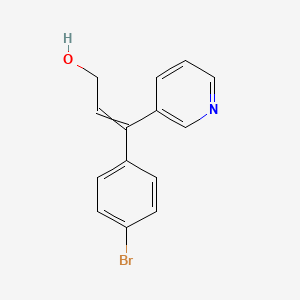
N-Docosyl-2,4,6-trihydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Docosyl-2,4,6-trihydroxybenzamide is a chemical compound with the molecular formula C29H51NO4 It is characterized by the presence of a long docosyl chain (22 carbon atoms) attached to a benzamide core with three hydroxyl groups at the 2, 4, and 6 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Docosyl-2,4,6-trihydroxybenzamide typically involves the reaction of 2,4,6-trihydroxybenzoic acid with docosylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Activation of 2,4,6-trihydroxybenzoic acid: This is achieved by converting it into an acyl chloride using reagents like thionyl chloride (SOCl2).
Amidation Reaction: The activated 2,4,6-trihydroxybenzoic acid is then reacted with docosylamine in the presence of a base such as triethylamine (TEA) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow reactors and automated synthesis systems.
化学反応の分析
Types of Reactions
N-Docosyl-2,4,6-trihydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of alkylated or acylated derivatives.
科学的研究の応用
N-Docosyl-2,4,6-trihydroxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in inhibiting photosynthetic electron transport in plants.
Medicine: Investigated for its antiviral properties, particularly against lipid-enveloped viruses.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
作用機序
The mechanism of action of N-Docosyl-2,4,6-trihydroxybenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit photosynthetic electron transport by binding to the photosystem II complex in chloroplasts . This inhibition is thought to be due to the compound’s ability to interfere with electron flow, thereby disrupting the photosynthetic process.
類似化合物との比較
Similar Compounds
3-Acyl-2,4,6-trihydroxybenzamides: These compounds share a similar core structure but differ in the acyl chain length and substitution pattern.
3-Nitro-2,4,6-trihydroxybenzamide: This derivative has a nitro group at the 3-position, which alters its chemical reactivity and biological activity.
Uniqueness
N-Docosyl-2,4,6-trihydroxybenzamide is unique due to its long docosyl chain, which imparts distinct lipophilic properties. This makes it particularly effective in applications requiring high lipid solubility, such as in antiviral formulations and cosmetic products.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in research and development across multiple disciplines.
特性
CAS番号 |
93491-83-9 |
|---|---|
分子式 |
C29H51NO4 |
分子量 |
477.7 g/mol |
IUPAC名 |
N-docosyl-2,4,6-trihydroxybenzamide |
InChI |
InChI=1S/C29H51NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-30-29(34)28-26(32)23-25(31)24-27(28)33/h23-24,31-33H,2-22H2,1H3,(H,30,34) |
InChIキー |
FLZKBWJIGVCDHA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCCNC(=O)C1=C(C=C(C=C1O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1-(Ethenyloxy)propan-2-yl]cyclohexane](/img/structure/B14371938.png)


![Tributyl({[(naphthalen-2-yl)oxy]acetyl}oxy)stannane](/img/structure/B14371964.png)
![Dibutyl{3-[chloro(dimethyl)stannyl]propyl}phosphane](/img/structure/B14371966.png)




![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]acridin-9-amine](/img/structure/B14371989.png)

![3-[(Dimethylamino)methylidene]-5,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B14372000.png)
